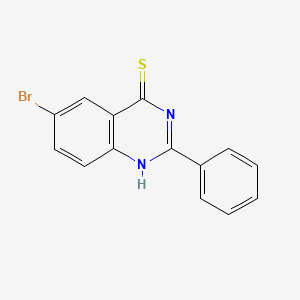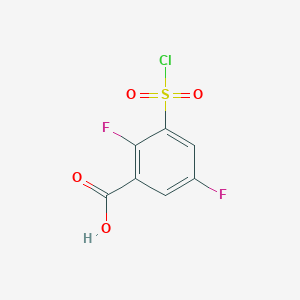
6-Bromo-2-phenylquinazoline-4(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-phenylquinazoline-4(3H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and a thione group in the structure of this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-phenylquinazoline-4(3H)-thione typically involves the reaction of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one with various reagents. One common method is the fusion of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one with p-aminoacetophenone to form an intermediate compound, which is then reacted with aromatic aldehydes and ammonium acetate to yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-phenylquinazoline-4(3H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can undergo cyclization reactions to form different heterocyclic structures.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- Aromatic aldehydes
- Ammonium acetate
- Ethyl cyanoacetate
- Malononitrile
- Hydrazines
- Urea or thiourea
The reactions are typically carried out under reflux conditions with appropriate solvents such as ethanol or acetic acid .
Major Products Formed
The major products formed from the reactions of this compound include various quinazoline derivatives, such as:
- 2(1H)-pyridone derivatives
- 2(1H)-iminopyridine derivatives
- 2-aminopyrans
- Pyrazoline derivatives
- Pyrimidones or pyrimidinethiones .
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of other heterocyclic compounds.
Biology: For its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: In the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-phenylquinazoline-4(3H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to exhibit enzyme inhibitory activity, which can be attributed to its ability to bind to the active sites of enzymes and interfere with their function. This inhibition can lead to various biological effects, such as anti-inflammatory and analgesic activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 6-Bromo-2-phenylquinazoline-4(3H)-thione include:
- 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one
- 6-Bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone
- 2(1H)-pyridone derivatives
- 2(1H)-iminopyridine derivatives
- 2-aminopyrans
- Pyrazoline derivatives
- Pyrimidones or pyrimidinethiones .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of a bromine atom and a thione group, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C14H9BrN2S |
|---|---|
Poids moléculaire |
317.21 g/mol |
Nom IUPAC |
6-bromo-2-phenyl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C14H9BrN2S/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |
Clé InChI |
MPQVNCZRQOTUDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)C=CC(=C3)Br |
Solubilité |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Benzhydryl-6-methyl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B15227564.png)





